2-methyl-1-({1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}methyl)-1H-imidazole
CAS No.: 2640972-56-9
Cat. No.: VC11861311
Molecular Formula: C18H23N3O2
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640972-56-9 |
|---|---|
| Molecular Formula | C18H23N3O2 |
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | [3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-(4-propan-2-yloxyphenyl)methanone |
| Standard InChI | InChI=1S/C18H23N3O2/c1-13(2)23-17-6-4-16(5-7-17)18(22)21-11-15(12-21)10-20-9-8-19-14(20)3/h4-9,13,15H,10-12H2,1-3H3 |
| Standard InChI Key | OAHKKQZWMCKRLQ-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN1CC2CN(C2)C(=O)C3=CC=C(C=C3)OC(C)C |
| Canonical SMILES | CC1=NC=CN1CC2CN(C2)C(=O)C3=CC=C(C=C3)OC(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
2-Methyl-1-({1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}methyl)-1H-imidazole has the molecular formula C₁₈H₂₃N₃O₂ and a molecular weight of 313.4 g/mol . The structure integrates an imidazole ring substituted with a methyl group at position 2, linked via a methylene bridge to an azetidin-3-yl moiety. The azetidine ring is further functionalized with a 4-(propan-2-yloxy)benzoyl group (Figure 1).
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 2640972-56-9 |
| Molecular Formula | C₁₈H₂₃N₃O₂ |
| Molecular Weight | 313.4 g/mol |
| Parent Compound | Azetidine-Benzoyl-Imidazole |
Structural Features
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a hallmark of bioactive molecules due to its ability to participate in hydrogen bonding and π-π interactions . The azetidine ring (a four-membered saturated heterocycle) introduces conformational rigidity, while the 4-(propan-2-yloxy)benzoyl group adds hydrophobic character, potentially enhancing membrane permeability .
Synthesis and Manufacturing
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Coupling Reactions: Azetidine intermediates may be linked to imidazole precursors via alkylation or reductive amination .
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Benzoylation: Introduction of the 4-(propan-2-yloxy)benzoyl group likely occurs through acyl chloride or mixed anhydride methodologies .
A hypothetical synthesis could involve:
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Step 1: Preparation of 1-(azetidin-3-yl)methyl-2-methylimidazole via nucleophilic substitution.
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Step 2: Benzoylation of the azetidine nitrogen using 4-(propan-2-yloxy)benzoyl chloride under basic conditions .
Physicochemical Properties
Experimental data for this compound are sparse, but key properties inferred from structural analogs include:
Table 2: Predicted Physicochemical Properties
| Property | Value/Description |
|---|---|
| Solubility | Moderate lipid solubility due to aromatic groups |
| LogP (Partition Coefficient) | Estimated ~2.5 (indicating moderate hydrophobicity) |
| Stability | Likely stable under acidic conditions, susceptible to hydrolysis at ester linkages |
The lack of reported melting/boiling points and MSDS data underscores the need for further experimental characterization .
Applications in Drug Development
While direct studies on this compound are absent, its structural features align with candidates in early-stage drug discovery:
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Oncology: Azetidine-imidazole hybrids have been explored as kinase inhibitors .
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Central Nervous System (CNS) Disorders: The balanced lipophilicity may enable blood-brain barrier penetration for neurodegenerative disease targets .
Future Research Directions
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